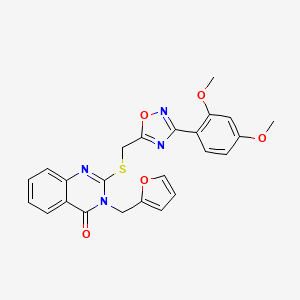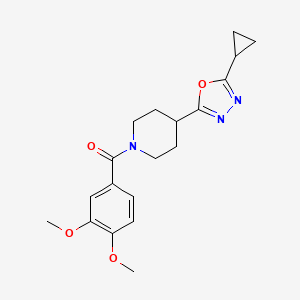
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a fascinating compound that has been studied for its diverse chemical properties and applications. It is characterized by the presence of a trifluoromethyl group, a triazole ring, and a thiophene moiety, making it a versatile molecule with significant potential in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multiple steps. Typically, it starts with the formation of the triazole ring through the reaction of hydrazine with a suitable precursor. This is followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide under specific conditions. The final step involves the coupling of the triazole intermediate with thiophen-2-ylmethyl isocyanate to form the target urea derivative.
Industrial Production Methods: Industrial synthesis may vary in scale and efficiency, often leveraging high-throughput methods and optimization of reaction conditions to achieve maximum yield and purity. Specific catalysts and temperature controls are critical to ensure the consistency and quality of the product.
Análisis De Reacciones Químicas
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Types of Reactions:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the triazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group is relatively inert but can participate in nucleophilic substitution under specific conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution reactions are commonly employed. Conditions vary depending on the desired transformation, typically involving controlled temperatures and pH.
Major Products: Products depend on the type of reaction, for example, thiophene sulfoxide from oxidation or a hydroxyl derivative from reduction of the triazole carbonyl group.
Aplicaciones Científicas De Investigación
The compound 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea finds applications in several scientific research domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure that can fit into active sites of specific enzymes, thereby modulating their activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antifungal activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the creation of specialty materials and as a building block for the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby altering their function. This is particularly relevant in its potential therapeutic applications.
Molecular Pathways: It may interact with signal transduction pathways, affecting cellular processes such as growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of a trifluoromethyl group, a triazole ring, and a thiophene moiety:
Unique Properties: The presence of the trifluoromethyl group imparts significant stability and lipophilicity, while the triazole and thiophene components provide a scaffold for various chemical reactions and interactions with biological targets.
Similar Compounds: Other compounds with related structures include 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. These compounds share similar frameworks but differ in the heterocyclic ring, affecting their chemical and biological properties.
This compound truly exemplifies the diversity and potential that synthetic organic chemistry can offer, with its myriad applications across multiple scientific fields. Its unique structure makes it a valuable target for continued research and development.
Propiedades
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O2S/c1-19-9(12(13,14)15)18-20(11(19)22)5-4-16-10(21)17-7-8-3-2-6-23-8/h2-3,6H,4-5,7H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWRWSEVDZJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2732319.png)
![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)





![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2732333.png)


![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide](/img/structure/B2732336.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
